molecular formula C17H18N2O3S B586225 N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine CAS No. 1795785-71-5

N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine

Cat. No.: B586225
CAS No.: 1795785-71-5
M. Wt: 333.42
InChI Key: XZBPUXNKKKMWON-AVSFSGARSA-N
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Description

N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a deuterated acetyl group, a pyridinyl-benzyl moiety, and an L-cysteine backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine typically involves multiple steps, starting with the preparation of the pyridinyl-benzyl intermediate. This intermediate is then coupled with L-cysteine under specific reaction conditions to form the final product. Common reagents used in the synthesis include deuterated acetic anhydride for the acetylation step and various coupling agents to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as high-performance liquid chromatography (HPLC), is essential to achieve the desired purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyridine derivatives, and various substituted analogs of the original compound .

Scientific Research Applications

N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterated acetyl group may enhance the compound’s stability and alter its metabolic pathways, leading to unique biological effects. The pyridinyl-benzyl moiety can interact with aromatic residues in proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine is unique due to its combination of a deuterated acetyl group, a pyridinyl-benzyl moiety, and an L-cysteine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2R)-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-12(20)19-16(17(21)22)11-23-10-13-5-7-14(8-6-13)15-4-2-3-9-18-15/h2-9,16H,10-11H2,1H3,(H,19,20)(H,21,22)/t16-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBPUXNKKKMWON-AVSFSGARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCC1=CC=C(C=C1)C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSCC1=CC=C(C=C1)C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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